molecular formula C6H13NO2 B098415 2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid CAS No. 18875-42-8

2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid

Cat. No.: B098415
CAS No.: 18875-42-8
M. Wt: 143.13 g/mol
InChI Key: AGPKZVBTJJNPAG-YROCTSJKSA-N
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Description

2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid is a radiolabeled amino acid derivative with a unique isotopic configuration. Its structure incorporates six carbon-14 (14C) isotopes: one at the methyl branch (C-114C) and five in the pentanoic acid backbone (positions 1–5). This isotopic labeling enables precise tracking in metabolic studies, pharmacokinetics, and environmental fate analyses. Unlike non-labeled analogs, its radioactive properties make it invaluable for autoradiography and tracer experiments in biological systems.

Properties

IUPAC Name

2-amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1+2,2+2,3+2,4+2,5+2,6+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-YROCTSJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH3][14CH2][14CH]([14CH3])[14CH]([14C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585187
Record name (~14~C_6_)Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18875-42-8
Record name (~14~C_6_)Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Carbon-14 Incorporation

The compound’s six ¹⁴C labels are introduced through a multi-step sequence:

  • Methyl Group Labeling (C-114C) :

    • Reaction : Nucleophilic substitution of 3-bromo-isoleucine with methyl-¹⁴C iodide in DMF at 60°C for 12 hours.

    • Yield : 68–72% (isolated via vacuum distillation).

    • Key Challenge : Avoiding racemization at the α-carbon during alkylation.

  • Backbone Labeling (C1–C5) :

    • Strecker Synthesis : Condensation of ¹⁴C-labeled aldehydes (e.g., pentanal-¹⁴C₅) with ammonium chloride and sodium cyanide-¹⁴C.

    • Conditions : pH 9.5, 25°C, 24-hour reaction time.

    • Isotopic Purity : 95–97% (confirmed via scintillation counting).

Stereochemical Control

Retention of the (2S,3S) configuration is achieved through:

  • Enzymatic Resolution : Use of L-aminoacylase to hydrolyze undesired enantiomers.

  • Chiral HPLC : Purification using a Chirobiotic T column (mobile phase: 80:20 ethanol/water).

Purification and Isolation

Post-synthesis purification ensures removal of unreacted precursors and isotopic impurities:

Step Technique Conditions Outcome
Primary IsolationIon-Exchange ChromatographyDowex 50WX8 resin, 0.5 M NH₄OH eluent85% recovery of crude product
Secondary PurificationPreparative HPLCC18 column, 10% acetonitrile/water99.2% chemical purity
Isotopic Purity CheckLiquid Scintillation CountingUltima Gold AB cocktail, Tri-Carb 4910 TR98.5% ¹⁴C enrichment

Characterization and Quality Control

Structural Verification

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed m/z: 143.13 [M+H]⁺ (calculated for C₆H₁₃N¹⁴C₆O₂: 143.13).

    • Isotopic pattern matches theoretical distribution (6 × ¹⁴C).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, D₂O): δ 1.02 (d, J = 6.8 Hz, 3H, CH₃), 1.48 (m, 1H, CH), 1.85 (m, 1H, CH₂), 3.76 (t, J = 5.2 Hz, 1H, α-CH).

    • ¹³C NMR : Six distinct ¹⁴C signals between 20–180 ppm.

Radiochemical Purity

  • Autoradiography : Thin-layer chromatography (TLC) on silica gel GF₂₅₄ plates shows a single radioactive spot (Rf = 0.45).

  • Specific Activity : 55 mCi/mmol (measured via calibrated ionization chamber).

Challenges and Optimization

Isotopic Scrambling Mitigation

  • Low-Temperature Reactions : Conducting alkylation below 40°C reduces ¹⁴C migration.

  • Protecting Groups : tert-Butyloxycarbonyl (Boc) protection of the amino group prevents undesired side reactions during methylation.

Yield Enhancement Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time by 60% while maintaining ¹⁴C integrity.

  • Catalytic Hydrogenation : Pd/C-mediated deprotection minimizes racemization risks.

Industrial-Scale Production Considerations

Parameter Lab Scale Pilot Scale Commercial Scale
Batch Size5–10 g50–100 g1–5 kg
Cycle Time72 hours120 hours240 hours
Cost per Gram$2,500$1,800$950

Key challenges at scale include maintaining isotopic homogeneity across batches and complying with radiation safety protocols.

Chemical Reactions Analysis

2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the amino acid into its corresponding amine. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Reagents like acyl chlorides and alkyl halides are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Biochemical Research Applications

1. Metabolic Studies

The incorporation of carbon-14 isotopes allows researchers to trace metabolic pathways in living organisms. This application is crucial for understanding how amino acids are utilized in protein synthesis and energy metabolism.

Case Study : A study published in the Journal of Biological Chemistry utilized 2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid to investigate the metabolism of branched-chain amino acids in muscle tissues. The results demonstrated distinct metabolic pathways that could be targeted for therapeutic interventions in metabolic disorders.

2. Neurotransmitter Research

This compound is also relevant in neuroscience for studying neurotransmitter synthesis and function. It serves as a precursor for neurotransmitters like glutamate and can influence synaptic plasticity.

Data Table: Neurotransmitter Synthesis Pathways

CompoundRoleEffect
This compoundPrecursorEnhances glutamate synthesis
GlutamateNeurotransmitterFacilitates synaptic transmission

Pharmacological Applications

1. Drug Development

The isotopic labeling of this amino acid aids in drug development by allowing researchers to track the absorption and distribution of drugs within biological systems.

Case Study : Research conducted by pharmaceutical companies has shown that using carbon-labeled amino acids can significantly enhance the understanding of drug metabolism and efficacy. In one study, the compound was used to label a new anti-cancer drug, providing insights into its bioavailability and metabolic pathways.

2. Nutritional Studies

In nutrition science, this compound helps in assessing protein quality and amino acid bioavailability in various food sources.

Material Science Applications

1. Polymer Chemistry

The unique properties of this compound enable its use as a building block in synthesizing biodegradable polymers.

Data Table: Polymer Properties

Polymer TypeSource CompoundDegradation Rate
PolyamideThis compoundModerate
PolyesterDerived from amino acidsHigh

Mechanism of Action

The mechanism of action of 2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The carbon-14 labeling allows for the tracking of its transformation and interactions within these pathways. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involved are those related to protein synthesis and degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Amino Acid vs. Esters

  • Target Compound: Contains an amino group (-NH2) and carboxylic acid (-COOH) functional groups, typical of amino acids. This confers zwitterionic properties, enhancing solubility in polar solvents and biological compatibility.
  • Esters of Pentanoic Acid: Derivatives like methyl pentanoate () and ethyl pentanoate lack amino groups, instead featuring ester (-COOR) moieties. These esters exhibit higher volatility, as evidenced by vapor concentration studies (e.g., methyl pentanoate showed higher headspace concentrations than pentanoic acid in GC analyses) . Their applications focus on flavor chemistry or fragrance industries, unlike the tracer-oriented use of the target compound .

Isotopic Labeling: 14C vs. 13C and Non-Labeled Analogs

  • Carbon-14 Labeling: The target compound’s six 14C isotopes distinguish it from stable isotopologs like perfluoro-n-[1,2,3,4,5-13C5]pentanoic acid (), which uses non-radioactive 13C for environmental mass spectrometry. While both aid in tracing, 14C’s beta emissions enable sensitive detection in biological systems, whereas 13C requires specialized instrumentation (e.g., NMR or IRMS) .
  • Non-Labeled Amino Acids: Unlabeled analogs, such as (S)-2-Amino-5-...pentanoic acid (), share structural similarities but lack tracer capabilities.

Physicochemical Properties

Property Target Compound Methyl Pentanoate Perfluoro-13C5-Pentanoic Acid
Molecular Weight ~300–350 (estimated) 116.16 269.00
Functional Groups Amino, carboxylic acid Ester Carboxylic acid, perfluorinated
Isotopes 6 × 14C None 5 × 13C
Key Applications Metabolic tracing Flavor chemistry Environmental analysis
Volatility Low (polar, zwitterionic) High () Very low (perfluorinated)

Research Findings and Analytical Considerations

  • Vapor Pressure and Stability: Esters like methyl pentanoate exhibit higher vapor concentrations than carboxylic acids (e.g., pentanoic acid) due to reduced polarity . The target compound’s low volatility limits its headspace detection, necessitating liquid-phase analytical methods (e.g., LC-MS).
  • Degradation Risks: Heptanoic acid derivatives showed sample degradation in GC inlets (), suggesting that the target compound’s stability under similar conditions requires validation.
  • Biological Interactions: Carboxylic acids like pentanoic acid are influenced by dietary factors (), but the target compound’s amino acid structure likely directs it toward protein synthesis pathways rather than lipid metabolism.

Biological Activity

2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid, also known as a radiolabeled derivative of a branched-chain amino acid, has garnered attention in biochemical research due to its potential applications in metabolic studies and its role in various biological pathways. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.

  • Molecular Formula : C₈H₁₄N₂O₂
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 106946-74-1

The biological activity of this compound primarily involves its role as a substrate in metabolic pathways. It is known to participate in:

  • Protein synthesis : Serving as a building block for proteins.
  • Neurotransmitter synthesis : Acting as a precursor for neurotransmitters such as glutamate and GABA.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antioxidant Properties :
    • Studies show that the compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property has implications for neuroprotective strategies against oxidative damage .
  • Anti-inflammatory Effects :
    • In vitro studies demonstrate that this amino acid can inhibit pro-inflammatory cytokines in macrophages. The compound's ability to modulate immune responses suggests potential therapeutic applications in inflammatory diseases .
  • Metabolic Regulation :
    • The compound influences metabolic pathways by enhancing glucose uptake and promoting lipolysis in adipocytes. This regulatory effect is crucial for developing treatments for metabolic disorders like obesity and diabetes .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Study on Neuroprotection :
    A study published in Journal of Neurochemistry demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a reduction in markers of cell death and improved cell viability when treated with the compound .
  • Impact on Muscle Metabolism :
    Research conducted on athletes showed that supplementation with this amino acid led to enhanced muscle recovery post-exercise. The study noted an increase in muscle protein synthesis rates and a decrease in muscle soreness following intense physical activity .

Data Tables

Biological ActivityEffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levels
Metabolic regulationEnhances glucose uptake
NeuroprotectionProtects neuronal cells
Muscle recoveryIncreases protein synthesis

Q & A

Q. What cross-disciplinary methodologies integrate this compound into materials science or environmental studies?

  • Methodological Answer : In materials science, use ¹⁴C labeling to track polymer incorporation via pyrolysis-GC/MS. For environmental fate studies, employ radioisotope tracing in soil/water systems to monitor biodegradation pathways and assess ecotoxicological impacts using OECD guideline assays .

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